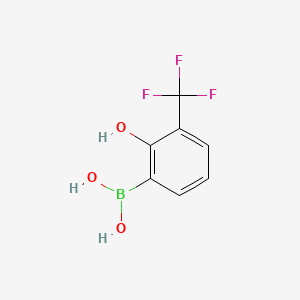

(2-Hydroxy-3-(trifluoromethyl)phenyl)boronic acid

Vue d'ensemble

Description

“(2-Hydroxy-3-(trifluoromethyl)phenyl)boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is commonly used in the synthesis of biologically active compounds .

Synthesis Analysis

Protodeboronation of pinacol boronic esters is a common method used in the synthesis of this compound . The 2-formyl compound displays an unusual structure in the crystalline state, with a significant twist of the boronic group .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For example, it is used in Suzuki-Miyaura cross-coupling reactions . It is also involved in the synthesis of biologically active molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Hydroxy-3-(trifluoromethyl)phenyl)boronic acid” include a molecular weight of 205.93 g/mol, hydrogen bond donor count of 3, hydrogen bond acceptor count of 6, and a rotatable bond count of 1 . It also has a topological polar surface area of 60.7 Ų .Applications De Recherche Scientifique

Organic Synthesis and Reagent

(2-Hydroxy-3-(trifluoromethyl)phenyl)boronic acid: serves as a versatile reagent in organic synthesis. Its boronic acid functionality allows it to participate in Suzuki–Miyaura cross-coupling reactions, forming carbon-carbon bonds. Researchers use it to construct complex organic molecules, such as pharmaceutical intermediates and functional materials .

Catalyst in Chemical Reactions

As a boronic acid derivative, H3TFPBA can act as a catalyst in various chemical transformations. It facilitates reactions like C–C bond formation, C–N bond formation, and oxidative coupling. Its mild reaction conditions and compatibility with functional groups make it valuable in synthetic chemistry .

Building Block for Materials

H3TFPBA serves as a fundamental building block for creating diverse materials. Researchers incorporate it into polymers, dendrimers, and supramolecular assemblies. Its trifluoromethyl group enhances material properties, such as solubility, stability, and electronic behavior .

Printable Electronics

Thiazole derivatives containing boronic acids, including H3TFPBA, find applications in printable electronics. These materials enable flexible and low-cost electronic devices, such as sensors, displays, and wearable technology .

Tubulin Polymerization Inhibitors

Researchers explore H3TFPBA and related compounds as potential tubulin polymerization inhibitors. These molecules interfere with microtubule assembly, which is relevant in cancer research and drug development .

Antioxidant Properties

Although the complete mechanism remains elusive, H3TFPBA is believed to exhibit antioxidant properties. It may protect cells against damage induced by free radicals. Further investigation is needed to understand its precise role in cellular defense .

Mécanisme D'action

Target of Action

The primary target of (2-Hydroxy-3-(trifluoromethyl)phenyl)boronic acid is believed to be specific enzymes, such as cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of drugs and the synthesis of cholesterol, steroids, and other lipids.

Mode of Action

The compound functions as an inhibitor of its target enzymes . The complete mechanism of action remains elusive . In the context of Suzuki–Miyaura (SM) cross-coupling reactions, it participates in electronically divergent processes with the metal catalyst .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Result of Action

It is known to function as an inhibitor of specific enzymes , which could potentially alter the metabolic pathways these enzymes are involved in.

Action Environment

The action, efficacy, and stability of (2-Hydroxy-3-(trifluoromethyl)phenyl)boronic acid can be influenced by various environmental factors. For instance, in the context of Suzuki–Miyaura cross-coupling reactions, the success of the reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Orientations Futures

Propriétés

IUPAC Name |

[2-hydroxy-3-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF3O3/c9-7(10,11)4-2-1-3-5(6(4)12)8(13)14/h1-3,12-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDKFKKGOOLKAGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C(F)(F)F)O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674665 | |

| Record name | [2-Hydroxy-3-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1072944-17-2 | |

| Record name | B-[2-Hydroxy-3-(trifluoromethyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-Hydroxy-3-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Fluorophenyl)sulfonyl]acetic acid ethyl ester](/img/structure/B3026638.png)

![7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine](/img/structure/B3026640.png)

![(3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one](/img/structure/B3026641.png)

![5-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3026656.png)